molecular formula C13H18F3NO B2900375 (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1496932-92-3

(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2900375
CAS No.: 1496932-92-3
M. Wt: 261.288
InChI Key: CRKIOPNTJZQNOS-UHFFFAOYSA-N
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Description

(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a secondary amine featuring a propan-2-yl (isopropyl) group attached to a benzylamine scaffold. The phenyl ring is substituted at the para position with a 3,3,3-trifluoropropoxy group (–OCH2CF2CF3), which confers unique electronic and steric properties due to the strong electron-withdrawing effects of the trifluoromethyl moiety. This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, based on structural analogs in the literature .

Properties

IUPAC Name

N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-10(2)17-9-11-3-5-12(6-4-11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKIOPNTJZQNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables efficient coupling of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropanol under mild conditions.

  • Reagents : Triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD).
  • Solvent : Tetrahydrofuran (THF) at 0–25°C.
  • Yield : ~75–85% (based on analogous trifluoromethyl ether syntheses).

Mechanistic Insight :
The reaction proceeds through oxyphosphonium intermediate formation, followed by nucleophilic displacement by the alcohol. Steric hindrance from the trifluoropropyl group may necessitate extended reaction times.

Nucleophilic Alkylation

Alternative alkylation of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide employs:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • Solvent : Dimethylformamide (DMF) at 80–100°C.
  • Yield : ~60–70% (lower due to competing side reactions).

Limitations : Requires pre-synthesis of 3,3,3-trifluoropropyl halides, which may involve hazardous fluorination steps.

Reductive Amination with Isopropylamine

Classic Sodium Borohydride Protocol

The aldehyde intermediate undergoes reductive amination with isopropylamine:

  • Imine Formation : Equimolar aldehyde and amine in methanol at 25°C for 1–2 h.
  • Reduction : Sodium borohydride (NaBH₄) added in portions at 0°C.
  • Yield : 65–75% (optimized for analogous benzylamines).

Side Reactions : Over-reduction to the alcohol or incomplete imine formation. Acidic conditions (e.g., acetic acid) can stabilize the imine, enhancing selectivity.

Catalytic Hydrogenation

For industrial-scale synthesis, hydrogen gas (H₂) with palladium on carbon (Pd/C) offers a cleaner profile:

  • Conditions : 50–60 psi H₂, ethanol solvent, 25–40°C.
  • Yield : 80–90% (higher purity, reduced byproduct formation).

Advantages : Eliminates borohydride waste and simplifies purification.

Alternative Synthetic Pathways

Nucleophilic Substitution of Benzyl Halides

4-(3,3,3-Trifluoropropoxy)benzyl chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine):

  • Solvent : Dichloromethane (DCM) at reflux.
  • Yield : ~50–60% (lower due to competing elimination).

Challenges : Benzyl chloride synthesis requires chlorination of the corresponding alcohol, introducing additional steps.

Leuckart-Wallach Reaction

A one-pot reductive amination using ammonium formate and formic acid:

  • Conditions : 120–140°C, toluene solvent.
  • Yield : ~55–65% (limited by thermal stability of intermediates).

Industrial-Scale Optimization

Catalyst Screening

  • Reductive Amination : Raney nickel vs. Pd/C comparisons show Pd/C offers superior selectivity (95% vs. 85%) for aromatic amines.
  • Etherification : Iron(III) chloride (FeCl₃) in hydrolysis reactions improves 3,3,3-trifluoropropanol synthesis efficiency.

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol accelerates imine formation but may lead to transesterification byproducts in Mitsunobu reactions.
  • Reaction Monitoring : In-line FTIR ensures real-time tracking of aldehyde consumption during reductive amination.

Spectroscopic Characterization

Technique Key Signals
¹H NMR (CDCl₃) δ 1.15 (d, 6H, CH(CH₃)₂), 2.85 (m, 1H, CH(CH₃)₂), 3.70 (s, 2H, ArCH₂N), 4.10 (t, 2H, OCH₂CF₃), 6.90–7.30 (m, 4H, ArH)
¹⁹F NMR δ -66.5 (t, 3F, CF₃)
IR (cm⁻¹) 3300 (N-H stretch), 1680 (C=O residual aldehyde), 1120 (C-O-C asym stretch)

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine –OCH2CF2CF3 at para position C13H17F3NO (calc.) High lipophilicity; potential enzyme inhibition
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine –CF3 at para position C11H14F3N Used in medicinal chemistry; MW = 217.23 g/mol; 95% purity
(3-Bromophenyl)methylamine –Br at meta position C10H14BrN Liquid at RT; MW = 228.13 g/mol; used in organic synthesis
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine –F at meta position; imidazole-pyrimidine tail C17H18FN5 Binds kinase targets; MW = 311.36 g/mol
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine –F and –CH3 at meta/para positions C10H14FN Potential CNS activity; MW = 167.23 g/mol
Flufenprox (from ) –OCH2CF2CF3 and –OCH2CH2C6H5 C20H19F3O2 Pesticide; exploits trifluoropropoxy for stability

Key Comparative Insights

Trifluoropropoxy vs. Trifluoromethyl Substituents
  • The target compound’s –OCH2CF2CF3 group increases polarity and hydrogen-bonding capacity compared to –CF3 (). This may enhance solubility and target engagement in aqueous environments.
  • The trifluoropropoxy group in flufenprox () is critical for pesticidal activity, suggesting analogous roles in the target compound for metabolic resistance .
Amine Core Modifications
  • Replacing propan-2-yl with benzyl () or pyrimidinylmethyl () groups alters steric bulk and electron density, impacting binding affinity. For example, ’s compound shows kinase inhibition via imidazole-pyrimidine interactions .
Halogen vs. Fluoroalkoxy Substituents
  • Bromine () and fluorine () at meta/para positions modulate electronic effects. Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-(3,3,3-trifluoropropoxy)benzyl chloride and propan-2-ylamine. Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to enhance yield. For example, using polar aprotic solvents like DMF at 60–80°C with a base (e.g., K₂CO₃) can improve efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., trifluoropropoxy group signals at δ ~4.5 ppm for -OCH₂CF₂-) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₆F₃NO) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity). IC₅₀ values can quantify potency .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to measure affinity (Kᵢ) .

Advanced Research Questions

Q. How does the trifluoropropoxy substituent influence pharmacokinetic properties?

  • Methodological Answer : The trifluoropropoxy group enhances metabolic stability by resisting oxidative degradation. Assess via:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • LogP Measurement : Use shake-flask or HPLC-derived methods to determine lipophilicity, which correlates with membrane permeability .

Q. What strategies mitigate common impurities during synthesis?

  • Methodological Answer : Key impurities include unreacted benzyl chloride or secondary amines. Mitigation involves:

  • Reaction Monitoring : TLC or inline IR spectroscopy to track reaction progress.
  • Chromatographic Purification : Optimize gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the trifluoropropoxy chain length (e.g., -OCH₂CF₃ vs. -OCH₂CH₂CF₃) or amine substituents (e.g., isopropyl vs. cyclopropyl) .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Q. What computational methods predict target interactions and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). Focus on hydrogen bonding with the amine group and hydrophobic contacts with the trifluoropropoxy chain .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of binding poses .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
  • Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways .

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